molecular formula C17H15NO4 B13011504 Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B13011504
M. Wt: 297.30 g/mol
InChI Key: OUSDENDSFFPTQF-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the class of oxazepines This compound is characterized by its unique structure, which includes a fused benzene and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amino acids or their esters, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl or oxazepine derivatives. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives, such as:

Uniqueness

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 3-oxo-4-phenyl-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C17H15NO4/c1-21-17(20)12-7-8-15-13(9-12)10-18(16(19)11-22-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3

InChI Key

OUSDENDSFFPTQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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